molecular formula C5H8Cl2 B13713767 (E)-1,2-Dichlorocyclopentane

(E)-1,2-Dichlorocyclopentane

Cat. No.: B13713767
M. Wt: 139.02 g/mol
InChI Key: QPIRTTQWLDPXBN-WHFBIAKZSA-N
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Description

trans-1,2-Dichlorocyclopentane: is an organic compound with the molecular formula C5H8Cl2 It is a stereoisomer of 1,2-dichlorocyclopentane, where the chlorine atoms are positioned on opposite sides of the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-1,2-Dichlorocyclopentane can be synthesized through the chlorination of cyclopentene. The process involves the addition of chlorine gas to cyclopentene in the presence of a catalyst, typically under controlled temperature conditions to ensure the formation of the trans isomer .

Industrial Production Methods: In an industrial setting, the production of trans-1,2-dichlorocyclopentane may involve large-scale chlorination reactors where cyclopentene is continuously fed and reacted with chlorine gas. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: trans-1,2-Dichlorocyclopentane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

trans-1,2-Dichlorocyclopentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of trans-1,2-dichlorocyclopentane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the compound undergoes hydrogenation, leading to the formation of cyclopentane or partially reduced derivatives. In oxidation reactions, the compound is converted to cyclopentanone or other oxidized products through the addition of oxygen atoms .

Comparison with Similar Compounds

Uniqueness: trans-1,2-Dichlorocyclopentane is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. The trans configuration allows for distinct chemical behavior compared to its cis isomer and other halogenated cyclopentanes .

Properties

Molecular Formula

C5H8Cl2

Molecular Weight

139.02 g/mol

IUPAC Name

(1S,2S)-1,2-dichlorocyclopentane

InChI

InChI=1S/C5H8Cl2/c6-4-2-1-3-5(4)7/h4-5H,1-3H2/t4-,5-/m0/s1

InChI Key

QPIRTTQWLDPXBN-WHFBIAKZSA-N

Isomeric SMILES

C1C[C@@H]([C@H](C1)Cl)Cl

Canonical SMILES

C1CC(C(C1)Cl)Cl

Origin of Product

United States

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